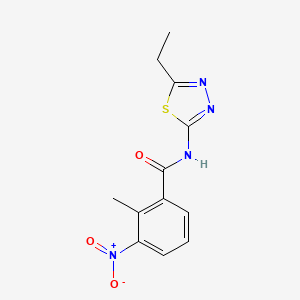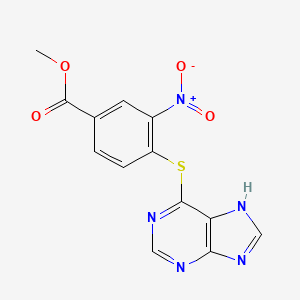![molecular formula C19H14O3 B5533683 2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5533683.png)
2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one" belongs to the broader class of compounds known as furocoumarins. These organic compounds are characterized by their fused furan and coumarin rings, resulting in a unique set of chemical and physical properties. The specific compound discussed here is of particular interest due to its molecular complexity and potential for various chemical reactions and applications in the field of organic chemistry.
Synthesis Analysis
The synthesis of furo[3,2-g]chromen-7-one derivatives can be achieved through various methods. For instance, a novel synthesis approach involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, leading to biologically relevant structures (Zhou et al., 2013). Another study describes the multicomponent condensation involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid, showcasing the versatility in synthesizing furochromen derivatives (Lichitsky et al., 2021).
Molecular Structure Analysis
The molecular structure of furocoumarin derivatives has been extensively studied, with X-ray diffraction methods providing detailed insights. For example, a study on a psoralen derivative illustrates the coplanarity of fused phenyl and hetero-cycle rings, determined through X-ray diffraction and corroborated by quantum chemistry calculations (Turbay et al., 2014).
Chemical Reactions and Properties
Furocoumarins participate in a variety of chemical reactions, showcasing their reactivity and functional versatility. The nucleophilic reactivity of a novel 3-chloro-3-(4,9-dimethoxy5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal has been explored, leading to the synthesis of novel enamines or enaminones and benzofuran derivatives bearing various substituents (Ali et al., 2020).
Physical Properties Analysis
The physical properties of furocoumarins, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. For instance, the crystalline structure of a psoralen derivative, as determined by X-ray diffraction, provides insight into its solid-state properties and potential interactions in various mediums (Turbay et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability of furocoumarins, are significant for their application in organic synthesis and potential medicinal applications. The study of 2-amino-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile provides valuable insights into the electronic structure and reactivity of furocoumarin derivatives through computational electronic structure investigations (Ramazani et al., 2019).
Mecanismo De Acción
While the specific mechanism of action for 2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is not mentioned in the search results, related compounds such as psoralens are known to intercalate between adjacent base pairs in the DNA duplex, followed by two successive photocycloaddition reactions that cross-link the DNA .
Propiedades
IUPAC Name |
2,5-dimethyl-3-phenylfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-8-18(20)22-16-10-17-15(9-14(11)16)19(12(2)21-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZNRVMSQYVLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5533602.png)
![5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5533605.png)

![2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5533611.png)
![({5-[1-(2-amino-2-methylpropanoyl)-4-piperidinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine dihydrochloride](/img/structure/B5533613.png)
![3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533621.png)
![2-{[3-(1-carboxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5533625.png)
![3-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5533627.png)

![4-[(tert-butylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5533641.png)
![1-(4-{[(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione](/img/structure/B5533648.png)
![methyl 2-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5533656.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide](/img/structure/B5533667.png)
![N-(4-chlorophenyl)-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5533677.png)